molecular formula C6H6B2O4S2 B3069720 Thieno[3,2-b]thiophene-2,5-diyldiboronic acid CAS No. 1281324-46-6

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid

Cat. No. B3069720
CAS RN: 1281324-46-6
M. Wt: 227.9 g/mol
InChI Key: HFFDLFTXSSJBAT-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is a charge transport material commonly used in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .


Molecular Structure Analysis

The molecular formula of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is C6H6B2O4S2 . The compound is part of the covalent organic frameworks (COFs) incorporating thiophene-based building blocks .


Chemical Reactions Analysis

The compound has been used in the synthesis of covalent organic frameworks (COFs) incorporating thiophene-based building blocks . The Stille coupling reaction was used instead of the Suzuki one to synthesize compound 3 .


Physical And Chemical Properties Analysis

The molecular weight of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is 227.9 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 137 Ų .

Scientific Research Applications

Biological and Medicinal Applications

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid derivatives have shown promise in various biological contexts:

    Antiviral Activity: Some TTDBA derivatives exhibit antiviral properties, potentially serving as candidates for antiviral drug development .

    Antitumor Effects: Researchers have explored TTDBA-based compounds as potential antitumor agents. Their unique structure may interfere with cancer cell growth .

  • Antimicrobial Properties: TTDBA compounds may have applications as antimicrobial agents, contributing to the fight against bacterial infections .

Other Applications

Beyond the fields mentioned above, TTDBA derivatives have additional applications:

    Inhibitors of Platelet Aggregation: Some TTDBA-based molecules have demonstrated platelet aggregation inhibition, which could be relevant in cardiovascular health .

    Fluorescent Probes: TTDBA derivatives can serve as fluorescent probes for biological imaging and diagnostics .

properties

IUPAC Name

(5-boronothieno[3,2-b]thiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6B2O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFDLFTXSSJBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(S2)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6B2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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